![molecular formula C21H16ClN3O3S2 B2377898 N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 312526-19-5](/img/structure/B2377898.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
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Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BML-210 and has been synthesized using different methods.
Scientific Research Applications
Anticancer Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide derivatives have shown promise as anticancer agents. For example, derivatives synthesized from indapamide demonstrated proapoptotic activity against melanoma cell lines, with specific compounds inhibiting carbonic anhydrase isoforms relevant to cancer progression. These compounds exhibited significant growth inhibition and anticancer activity in vitro, suggesting their potential for therapeutic applications in cancer treatment (Yılmaz et al., 2015).
Antimicrobial and Antibacterial Properties
Compounds containing the N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide scaffold have also been explored for their antimicrobial properties. Synthesized derivatives have been evaluated for their antibacterial activities, showing efficacy against various bacterial strains. This suggests that such compounds could be developed into new antibacterial agents, contributing to the ongoing fight against microbial resistance (Obasi et al., 2017).
Chemical Synthesis and Corrosion Inhibition
Additionally, these compounds have found utility in chemical synthesis and as corrosion inhibitors. Their structural properties facilitate the development of novel chemical entities with potential application in various industrial processes. For instance, benzothiazole derivatives have been used to study their corrosion inhibiting effect against steel in acidic environments, showcasing the versatility of these compounds beyond biomedical applications (Hu et al., 2016).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNLUYMMVBTACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
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